4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorobenzene ring and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include sulfonic acids or amines, depending on the reaction conditions.
Scientific Research Applications
4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects in conditions like glaucoma . The compound may also interact with other molecular targets, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities with 4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE but has different functional groups, leading to variations in its chemical properties and applications.
4-Chloro-N-(3-sulfamoylphenyl)benzamide: Another similar compound with a different substitution pattern on the benzene ring, affecting its reactivity and biological activity.
Uniqueness
4-CHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of a chlorobenzene ring and a sulfonamide group, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and other enzymes makes it valuable in medicinal chemistry .
Properties
Molecular Formula |
C13H13ClN2O4S2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18) |
InChI Key |
ZHZZHLJNUHBUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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